
5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine: is a chemical compound that features a benzodioxole ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzodioxole and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.
Coupling of Benzodioxole and Oxadiazole Rings: The final step involves coupling the benzodioxole ring with the oxadiazole ring through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted benzodioxole and oxadiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.
Agrochemicals: It may be used in the development of new agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the presence of a butanamine group instead of the oxadiazole ring.
N-1,3-Benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound features an indole ring in place of the oxadiazole ring.
Uniqueness:
Structural Features: The combination of benzodioxole and oxadiazole rings in 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its ability to induce apoptosis and target microtubules sets it apart from other similar compounds.
Properties
CAS No. |
83796-20-7 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O3/c1-2-12-11-14-13-10(17-11)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,12,14) |
InChI Key |
KLZRUHGDWMLSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)

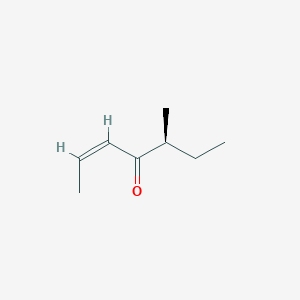
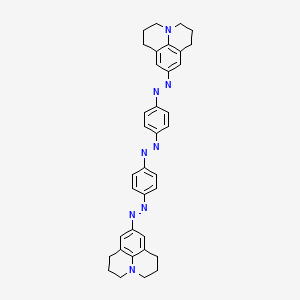
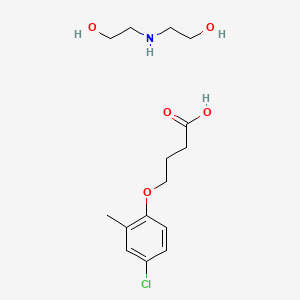
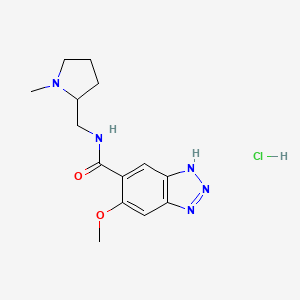
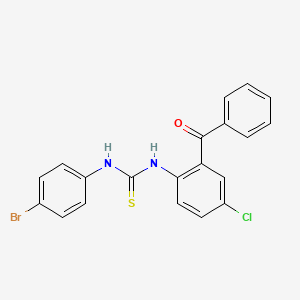
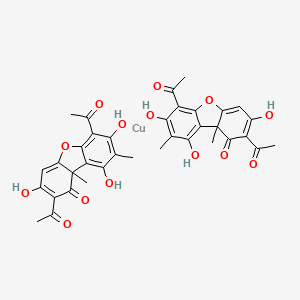
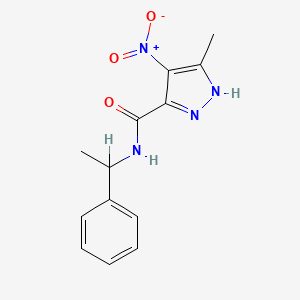
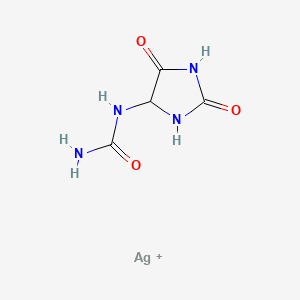
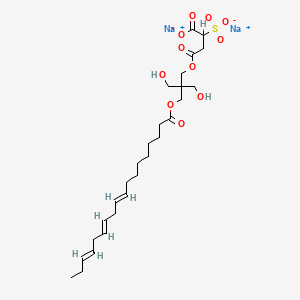


![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
